ARANOTIN

Übersicht

Beschreibung

Aranotin ist ein Naturprodukt, das zu einer Gruppe von Mykotoxinen mit einer zentralen Epithiodiketopiperazin-Einheit gehört. Es wurde aus dem Pilz Aspergillus terreus isoliert und zeigt eine starke antivirale Aktivität, insbesondere gegen RNA-Viren wie Polio-, Coxsackie-, Rhino- und Parainfluenzaviren .

Herstellungsmethoden

This compound wurde bisher nicht durch Totalsynthese hergestellt. Es wird hauptsächlich aus natürlichen Quellen isoliert, insbesondere aus dem Pilz Aspergillus terreus . Der Isolationsprozess beinhaltet die Kultivierung des Pilzes unter bestimmten Bedingungen und die Extraktion der Verbindung mit organischen Lösungsmitteln .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Epithiodiketopiperazin-Einheiten verwendet.

Biologie: Es wird verwendet, um die biologische Aktivität von Mykotoxinen und ihre Auswirkungen auf verschiedene Organismen zu untersuchen.

Medizin: this compound zeigt Potenzial als antivirales Mittel, insbesondere gegen RNA-Viren.

Industrie: Es wird bei der Entwicklung von antiviralen Medikamenten und anderen Pharmazeutika eingesetzt.

Wirkmechanismus

This compound übt seine antiviralen Wirkungen aus, indem es die virusinduzierte RNA-Polymerase hemmt, ohne die desoxyribonukleinsäure-basierte RNA-Polymerase von Säugetieren zu beeinflussen . Diese selektive Hemmung macht es zu einem vielversprechenden Kandidaten für die Entwicklung antiviraler Medikamente .

Vorbereitungsmethoden

Aranotin has not yet been synthesized through total synthesis. It is primarily isolated from natural sources, specifically from the fungus Aspergillus terreus . The isolation process involves culturing the fungus under specific conditions and extracting the compound using organic solvents .

Analyse Chemischer Reaktionen

Aranotin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Aranotin exhibits significant antiviral activity, particularly against RNA viruses. Research indicates that it selectively inhibits viral RNA polymerase, which is crucial for the replication of many RNA viruses, including SARS-CoV-2 and poliovirus. This mechanism positions this compound as a promising candidate for antiviral drug development.

Therapeutic Applications

Given its antiviral properties, this compound has potential therapeutic applications:

- Treatment of Viral Infections : Its efficacy against SARS-CoV-2 suggests it could be developed into a treatment for COVID-19 and other viral diseases.

- Antiviral Coatings : The compound's properties could be utilized in developing coatings for medical devices or surfaces to reduce viral transmission.

Synthetic Chemistry Research

This compound's complex chemical structure makes it an interesting subject for synthetic chemistry. The compound has not yet been synthesized through total synthesis; it is primarily isolated from natural sources. However, ongoing research aims to explore its biosynthesis and synthetic pathways.

Synthetic Studies

- Biosynthesis : The biosynthesis of this compound involves non-ribosomal peptide synthetases that couple two phenylalanine residues, followed by several enzymatic modifications.

- Synthetic Methodologies : Various synthetic methodologies are being investigated to understand the reactivity of this compound and its derivatives in chemical contexts .

Case Studies

- In Vitro Studies : Research has demonstrated that this compound effectively inhibits the replication of poliovirus types 1, 2, and 3 in laboratory settings. These studies provide a foundation for further exploration into its use as an antiviral agent .

- Animal Models : Preliminary studies using animal models have shown promising results in reducing viral loads when treated with this compound derivatives, indicating potential for clinical application.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Aranotin ist einzigartig aufgrund seiner starken antiviralen Aktivität und der selektiven Hemmung der viralen RNA-Polymerase. Zu ähnlichen Verbindungen gehören:

Acetylthis compound: Aus Arachniotus aureus isoliert, zeigt es ebenfalls antivirale Aktivität.

Beticolin: Ein Mykotoxin, das von dem Pilz Cercospora beticola produziert wird, bekannt für sein zytotoxisches Profil.

Rostratin: Ein mariner Naturstoff mit zytotoxischer Aktivität gegen menschliches kolorektales Karzinom.

Biologische Aktivität

Aranotin is a mycotoxin derived from the fungus Aspergillus terreus and is part of a group of compounds known as epipolythiodioxopiperazines. This article explores the biological activities of this compound, including its antiviral properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

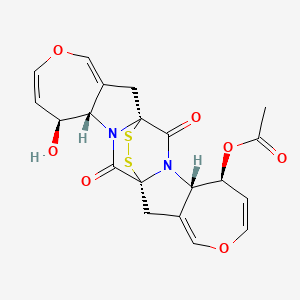

- Chemical Structure : this compound features a central epithiodiketopiperazine unit, which is characteristic of its class.

- Source : Isolated from Aspergillus terreus, with related compounds found in Arachniotus aureus.

Antiviral Properties

This compound exhibits significant antiviral activity against various viruses, particularly:

- Poliovirus : Types 1, 2, and 3

- Coxsackievirus : A21 strain

- Rhinovirus

- Parainfluenza virus : Types 1 and 3

The mechanism of action involves the inhibition of viral RNA polymerase without affecting the mammalian DNA-based RNA polymerase, making it a promising candidate for antiviral therapy. Studies have demonstrated that this compound can inhibit the replication of SARS-CoV-2 by binding to the Nsp15 viral protein, indicating its potential role in treating COVID-19 .

Other Biological Activities

In addition to its antiviral effects, this compound has been studied for various other biological activities:

- Antitumor Effects : Some studies suggest that compounds related to this compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor progression .

- Immunosuppressive Activity : Similar to other mycotoxins, this compound may influence immune responses, although detailed studies are still needed to clarify this aspect .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound and its derivatives:

- In Vitro Studies : Research has shown that this compound effectively inhibits the replication of multiple viruses in cell cultures. For instance, it was found to significantly reduce viral loads in infected cells.

- Mechanistic Studies : Investigations into how this compound interacts with viral components have revealed that it targets viral RNA synthesis processes, providing insights into its mechanism as an antiviral agent .

- Potential Therapeutic Applications : Given its activity against SARS-CoV-2, there is ongoing research into developing this compound-based treatments for COVID-19 and other viral infections .

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

19885-51-9 |

|---|---|

Molekularformel |

C20H18N2O7S2 |

Molekulargewicht |

462.5 g/mol |

IUPAC-Name |

[(1R,4S,5S,12R,15S,16S)-16-hydroxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate |

InChI |

InChI=1S/C20H18N2O7S2/c1-10(23)29-14-3-5-28-9-12-7-20-17(25)21-15-11(8-27-4-2-13(15)24)6-19(21,30-31-20)18(26)22(20)16(12)14/h2-5,8-9,13-16,24H,6-7H2,1H3/t13-,14-,15-,16-,19+,20+/m0/s1 |

InChI-Schlüssel |

HXWOWBFXYUFFKS-PSJNWGMYSA-N |

SMILES |

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O |

Isomerische SMILES |

CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)[C@]45CC6=COC=C[C@@H]([C@H]6N4C(=O)[C@@]3(C2)SS5)O |

Kanonische SMILES |

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aranotin; Antibiotic A 21101-IL; L 53185; L-53185; L53185; Lilly 53185; 53183; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.